molecular formula C18H26ClN5O4 B13862822 NeldazosinHydrochloride

NeldazosinHydrochloride

Cat. No.: B13862822
M. Wt: 411.9 g/mol
InChI Key: VCNPQNCQQYKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neldazosin Hydrochloride is a potent α1-adrenoceptor antagonist. It is primarily used in research settings and has shown potential in various scientific applications. The compound’s chemical formula is C18H25N5O4, and it has a molar mass of 375.429 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for Neldazosin Hydrochloride are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Neldazosin Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Neldazosin Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Neldazosin Hydrochloride exerts its effects by antagonizing α1-adrenoceptors. This action leads to the relaxation of smooth muscle tissues, particularly in blood vessels, resulting in vasodilation and reduced blood pressure. The molecular targets include the α1-adrenoceptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Another α1-adrenoceptor antagonist used to treat hypertension.

    Terazosin: Similar to prazosin but with a longer half-life.

    Doxazosin: Used for both hypertension and benign prostatic hyperplasia.

Uniqueness

Neldazosin Hydrochloride is unique due to its specific binding affinity and potency as an α1-adrenoceptor antagonist. It offers distinct advantages in research settings, particularly in studies focused on adrenergic signaling pathways .

Properties

Molecular Formula

C18H26ClN5O4

Molecular Weight

411.9 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one;hydrochloride

InChI

InChI=1S/C18H25N5O4.ClH/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18;/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21);1H

InChI Key

VCNPQNCQQYKNEU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O.Cl

Origin of Product

United States

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